1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide
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Description
The compound “1-benzyl-5-oxo-N-[4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]pyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a quinazolinone ring, a benzyl group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and quinazolinone rings, the benzyl group, and the carboxamide group. The spatial arrangement of these groups could have a significant impact on the compound’s properties and biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of its functional groups. For example, the carboxamide group could participate in reactions involving nucleophilic attack at the carbonyl carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-benzyl-5-oxo-N-(4-oxo-2-propylsulfanylquinazolin-3-yl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-2-12-31-23-24-19-11-7-6-10-18(19)22(30)27(23)25-21(29)17-13-20(28)26(15-17)14-16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZTZMHZNXHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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